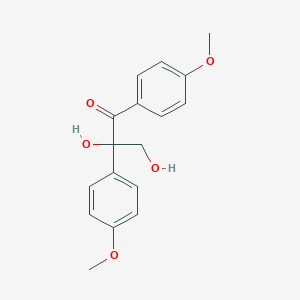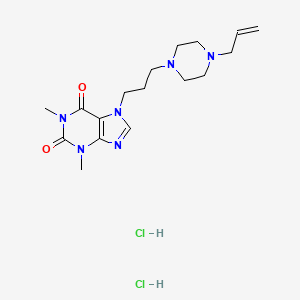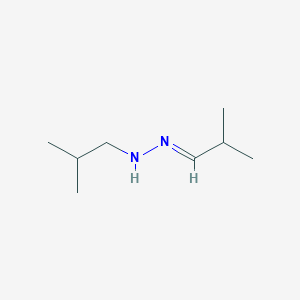
Isobutyraldehyde isobutylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyraldehyde isobutylhydrazone is an organic compound with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.2419 g/mol . It is a derivative of isobutyraldehyde and isobutylhydrazine, and it is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobutyraldehyde isobutylhydrazone can be synthesized through the reaction of isobutyraldehyde with isobutylhydrazine. The reaction typically occurs under mild conditions, with the aldehyde and hydrazine reacting in a 1:1 molar ratio. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and it may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyraldehyde isobutylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
Isobutyraldehyde isobutylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of agrochemicals, antioxidants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of isobutyraldehyde isobutylhydrazone involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobutyraldehyde: An aldehyde with similar reactivity but lacks the hydrazone group.
Isobutylhydrazine: A hydrazine derivative with similar nucleophilic properties but different reactivity due to the absence of the aldehyde group.
Uniqueness
Isobutyraldehyde isobutylhydrazone is unique due to its combined aldehyde and hydrazone functionalities, allowing it to participate in a wider range of chemical reactions compared to its individual components .
Eigenschaften
CAS-Nummer |
21041-71-4 |
|---|---|
Molekularformel |
C8H18N2 |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-7(2)5-9-10-6-8(3)4/h5,7-8,10H,6H2,1-4H3/b9-5+ |
InChI-Schlüssel |
GKLDBVSGPOBVQI-WEVVVXLNSA-N |
Isomerische SMILES |
CC(C)CN/N=C/C(C)C |
Kanonische SMILES |
CC(C)CNN=CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


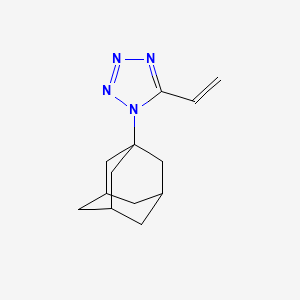
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
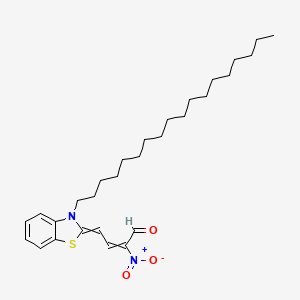
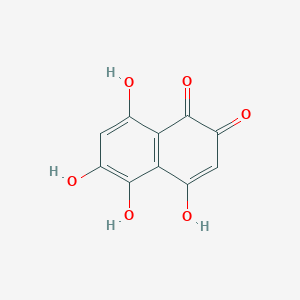
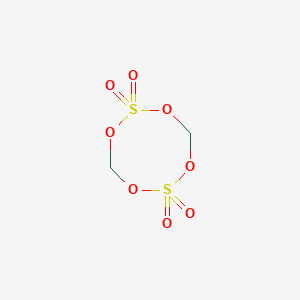
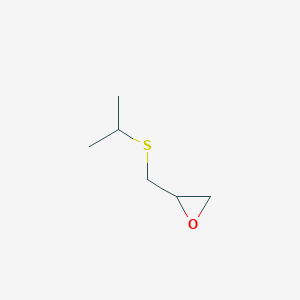

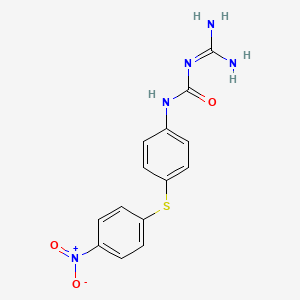
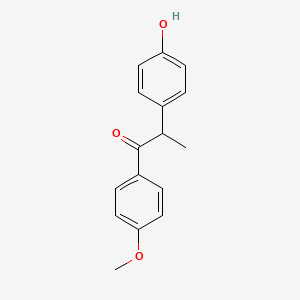
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
